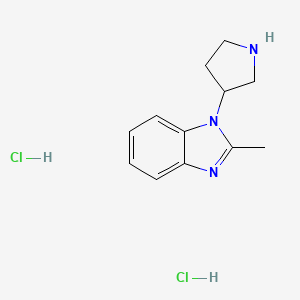

2-methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-methyl-1-pyrrolidin-3-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;;/h2-5,10,13H,6-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSSKBMGPZDPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the construction of the benzodiazole core followed by the introduction of the pyrrolidine substituent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce ketones or carboxylic acids, while reduction reactions might produce alcohols or amines.

Aplicaciones Científicas De Investigación

Therapeutic Potential

The compound has been explored for its potential applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier effectively. Its selectivity for TRPC5 makes it a candidate for further investigation in conditions such as:

- Chronic Pain : By modulating calcium influx through TRPC5 channels, the compound may help alleviate pain sensations.

- Anxiety Disorders : Given its action on neuronal excitability, it could be beneficial in managing anxiety-related conditions.

Synthesis and Derivatives

The synthesis of 2-methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride involves several steps that allow for the creation of various derivatives with altered pharmacological profiles. The synthetic route typically includes:

- Alkylation of Benzimidazole Precursors : This step allows for the introduction of different alkyl groups to explore structure-activity relationships.

- Cyclization Reactions : These reactions are crucial for forming the benzodiazole core structure.

The flexibility in synthesis enables researchers to create a library of compounds for screening against various biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

These findings suggest that further exploration of this compound could lead to valuable therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets in the body. This can include binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application of the compound.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The compound is compared to analogs based on:

Heterocyclic Core Modifications

Substituent Variations

Amine Functionalization

Table 1: Structural and Physicochemical Comparisons

Detailed Analysis of Analog Properties

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole Dihydrochloride Structural Difference: Absence of the methyl group at position 2 of the benzodiazole.

2-(Piperazin-1-yl)-1H-1,3-benzodiazole Dihydrochloride

- Structural Difference : Piperazine (6-membered diamine ring) replaces pyrrolidine (5-membered amine ring).

- Implications : Piperazine introduces additional hydrogen-bonding sites, which may improve aqueous solubility but reduce membrane permeability compared to pyrrolidine .

2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole Dihydrochloride

- Structural Difference : Oxadiazole core (5-membered ring with two nitrogens and one oxygen) replaces benzodiazole.

- Implications : Oxadiazole’s electron-deficient nature may alter binding interactions in enzymatic targets compared to benzodiazole’s aromatic system .

1-[(3S)-Pyrrolidin-3-yl]-1H-1,2,3-triazole Dihydrochloride

- Structural Difference : Triazole core (5-membered ring with three nitrogens) instead of benzodiazole.

- Implications : Triazole’s polarity and hydrogen-bonding capacity may shift pharmacological activity toward different target classes (e.g., kinase inhibitors vs. GPCRs) .

Actividad Biológica

2-Methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride (CAS No. 1798745-74-0) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₁Cl₂N₃ |

| Molecular Weight | 278.22 g/mol |

| IUPAC Name | 2-methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of various benzodiazole derivatives, including 2-methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) Studies :

- Mechanism of Action :

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of pyrrole-containing compounds, including those related to benzodiazoles. The results indicated that compounds with structural similarities to 2-methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride displayed significant antimicrobial activity with MIC values comparable to traditional antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships among benzodiazole derivatives revealed that modifications at specific positions on the benzodiazole ring could enhance antibacterial potency. For instance, the introduction of various substituents on the pyrrolidine moiety was found to significantly influence the biological activity .

Summary of Findings

The biological activity of 2-methyl-1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride has been substantiated through various studies indicating its potential as an effective antibacterial agent. The compound's ability to inhibit bacterial growth at low concentrations positions it as a candidate for further drug development.

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 150 | K₂CO₃ | 93 |

| Ethanol | 80 | NaOAc | 67 |

| Toluene | 110 | None | 45 |

Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolidine-benzodiazole derivatives?

Answer:

Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Strategies include:

- Structural-Activity Relationship (SAR) Studies: Compare analogs like 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride () to identify critical functional groups.

- Standardized Assays: Replicate experiments under controlled conditions (pH, temperature) to isolate variables. For example, fluorine substitution in related compounds enhances metabolic stability but may reduce solubility .

- Computational Modeling: Use docking studies to predict binding affinity differences caused by pyrrolidine ring conformation .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) confirms substituent positions (e.g., pyrrolidine protons at δ 3.33–3.30 ppm and aromatic protons at δ 7.61 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₈N₃Cl₂).

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 10.01 (s, CNO), δ 3.33–3.30 (pyrrolidine) | |

| HPLC | Retention time: 8.2 min (98% purity) |

Advanced: What mechanistic approaches are effective for studying the biological targets of pyrrolidine-containing benzodiazoles?

Answer:

- Receptor Binding Assays: Screen against GPCRs or ion channels, as pyrrolidine derivatives often modulate neurotransmitter receptors (e.g., benzyl-substituted analogs in ).

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics for targets like serotonin receptors .

- Metabolic Stability Studies: Use liver microsomes to evaluate cytochrome P450 interactions, noting fluorine’s role in prolonging half-life .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

- Standardized Protocols: Follow documented procedures for precursor preparation (e.g., 2-fluorobenzaldehyde derivatives) .

- In-line Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and avoid side products .

- Batch Consistency: Control humidity during hydrochloride salt formation to prevent hygroscopic degradation .

Advanced: How do structural modifications (e.g., halogenation) impact the compound’s physicochemical and pharmacological properties?

Answer:

- Halogen Effects: Chlorine or fluorine addition (e.g., in ) increases lipophilicity (logP ↑) but may reduce aqueous solubility.

- Pyrrolidine Substitution: N-Benzyl groups () enhance receptor affinity but introduce steric hindrance.

- Salt Forms: Dihydrochloride improves crystallinity and stability compared to freebase forms .

Q. Table 3: Property Comparison of Derivatives

| Derivative | logP | Solubility (mg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| Target Compound | 2.1 | 12.5 | 150 |

| Fluorinated Analog | 2.8 | 8.2 | 90 |

| N-Benzyl Analog | 3.2 | 5.4 | 75 |

Basic: What safety considerations are critical when handling this compound?

Answer:

- Toxicity: Avoid inhalation; use fume hoods during synthesis (amines and HCl vapors are irritants) .

- Storage: Keep in airtight containers under nitrogen to prevent oxidation .

- Waste Disposal: Neutralize hydrochloride waste with sodium bicarbonate before disposal .

Advanced: How can computational tools predict the compound’s interactions with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.